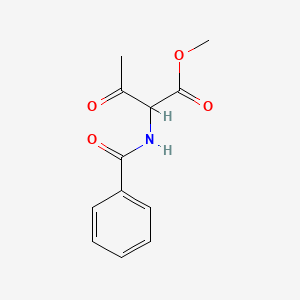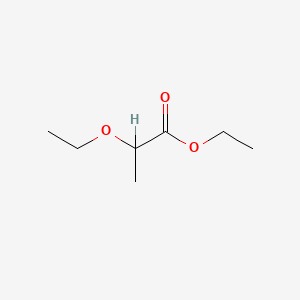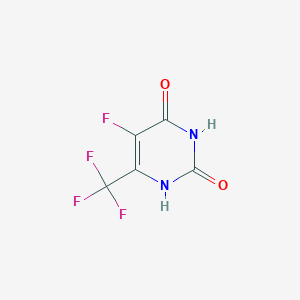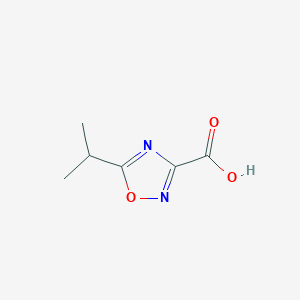![molecular formula C26H15N B3057261 9,9'-Spirobi[fluorene]-2-carbonitrile CAS No. 782504-06-7](/img/structure/B3057261.png)
9,9'-Spirobi[fluorene]-2-carbonitrile
Vue d'ensemble
Description
9,9’-Spirobi[fluorene]-2-carbonitrile: is a compound that features a spirobifluorene core with a carbonitrile group attached at the 2-position. This compound is known for its unique structural properties, which include a rigid, three-dimensional framework that can influence its electronic and optical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[fluorene]-2-carbonitrile typically involves the following steps:
Formation of the Spirobifluorene Core: This can be achieved through a Friedel-Crafts alkylation reaction where two fluorene units are joined at the 9,9’-positions using a suitable alkylating agent.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated spirobifluorene intermediate can be reacted with a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods: Industrial production of 9,9’-Spirobi[fluorene]-2-carbonitrile may involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, such as using continuous flow reactors for the Friedel-Crafts alkylation and nucleophilic substitution steps. Additionally, purification techniques like recrystallization or chromatography are employed to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9,9’-Spirobi[fluorene]-2-carbonitrile can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonitrile group can be achieved using reagents such as lithium aluminum hydride or hydrogenation catalysts, resulting in the formation of primary amines.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present on the spirobifluorene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over a palladium catalyst.
Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted spirobifluorene derivatives depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Chemistry: 9,9’-Spirobi[fluorene]-2-carbonitrile is used as a building block in the synthesis of conjugated polymers and organic semiconductors. Its rigid structure and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: While its primary applications are in materials science, derivatives of spirobifluorene compounds have been explored for their potential biological activities, including as fluorescent probes and in drug delivery systems.
Industry: In the industrial sector, 9,9’-Spirobi[fluorene]-2-carbonitrile is utilized in the fabrication of optoelectronic devices, including OLEDs, OPVs, and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism by which 9,9’-Spirobi[fluorene]-2-carbonitrile exerts its effects in optoelectronic applications involves its ability to transport charge carriers efficiently. The spirobifluorene core provides a rigid, three-dimensional structure that minimizes intermolecular interactions, thereby reducing charge recombination and enhancing charge mobility. The carbonitrile group can further modulate the electronic properties, influencing the compound’s energy levels and facilitating efficient charge injection and transport in devices .
Comparaison Avec Des Composés Similaires
9,9’-Spirobifluorene: The parent compound without the carbonitrile group.
9,9’-Spirobi[fluorene]-2,7-dicarbonitrile: A derivative with two carbonitrile groups.
9,9’-Spirobi[fluorene]-2-carboxylic acid: A derivative with a carboxylic acid group instead of a carbonitrile group.
Uniqueness: 9,9’-Spirobi[fluorene]-2-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly alter its electronic properties compared to the parent spirobifluorene. This modification can enhance its suitability for specific applications in optoelectronics by providing better charge transport and stability .
Propriétés
IUPAC Name |
9,9'-spirobi[fluorene]-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15N/c27-16-17-13-14-21-20-9-3-6-12-24(20)26(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)26/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEGUSIXBDKCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631029 | |
| Record name | 9,9'-Spirobi[fluorene]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-06-7 | |
| Record name | 9,9'-Spirobi[fluorene]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















